2-(2-methoxyanilino)-2-oxoethyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate
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Overview
Description
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyaniline group, a cyano group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Formation of the Carbamimidothioate Moiety: This step involves the reaction of the methoxyaniline intermediate with a fluorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline group can yield quinone derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development and synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxyaniline and fluorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group but lacks the cyano and fluorophenyl groups.
2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.
Phenethylamine: A simpler structure with only the phenethylamine backbone.
Uniqueness
The uniqueness of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and fluorophenyl groups distinguishes it from other similar compounds, providing unique properties and reactivity.
Properties
CAS No. |
445385-46-6 |
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Molecular Formula |
C17H15FN4O2S |
Molecular Weight |
358.4g/mol |
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-15-8-3-2-7-14(15)22-16(23)10-25-17(20-11-19)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
WIFOAFRKIZYVIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC(=NC2=CC(=CC=C2)F)NC#N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CS/C(=N/C2=CC(=CC=C2)F)/NC#N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC(=NC2=CC(=CC=C2)F)NC#N |
Origin of Product |
United States |
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